molecular formula C15H13ClO3 B2939973 3-[2-(4-chlorophenoxy)phenyl]propanoic Acid CAS No. 886361-07-5

3-[2-(4-chlorophenoxy)phenyl]propanoic Acid

Cat. No.: B2939973
CAS No.: 886361-07-5
M. Wt: 276.72
InChI Key: VGRZXMDTEJGFQM-UHFFFAOYSA-N
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Description

3-[2-(4-chlorophenoxy)phenyl]propanoic acid is a chemical compound with the molecular formula C15H13ClO3 and a molecular weight of 276.72 g/mol . It is characterized by the presence of a chlorophenoxy group attached to a phenylpropanoic acid backbone. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorophenoxy)phenyl]propanoic acid typically involves the reaction of 4-chlorophenol with 2-bromophenylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the brominated carbon, resulting in the formation of the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-chlorophenoxy)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[2-(4-chlorophenoxy)phenyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can modulate the activity of these targets, leading to changes in cellular pathways and physiological effects . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)propanoic acid
  • 3-(4-chlorophenyl)propionic acid
  • 2-(4-chlorophenoxy)propionic acid

Uniqueness

3-[2-(4-chlorophenoxy)phenyl]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-[2-(4-chlorophenoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c16-12-6-8-13(9-7-12)19-14-4-2-1-3-11(14)5-10-15(17)18/h1-4,6-9H,5,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRZXMDTEJGFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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